molecular formula C7H4BrNO4 B1283097 5-Bromopyridine-2,3-dicarboxylic acid CAS No. 98555-51-2

5-Bromopyridine-2,3-dicarboxylic acid

Cat. No. B1283097
CAS RN: 98555-51-2
M. Wt: 246.01 g/mol
InChI Key: WDDREAGLVSBXOG-UHFFFAOYSA-N
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Description

5-Bromopyridine-2,3-dicarboxylic acid is a brominated pyridine derivative that is of interest in various fields of chemistry due to its potential applications in medicinal chemistry and as a building block for complex molecules. The presence of bromine and carboxylic acid groups in its structure allows for further functionalization and the formation of metal complexes, which can be useful in the development of pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of brominated pyridine derivatives, such as 5-bromopyridine-2,3-dicarboxylic acid, involves various strategies. One approach includes the Stille coupling of 2,5-dibromopyridine with organostannanes to obtain 5-bromo-2,2'-bipyridine derivatives . Another method involves the direct bromination of pyridine derivatives or the radical decarboxylative bromination of corresponding acid chlorides to selectively synthesize 5-bromo and 5,5'-dibromo-2,2'-bipyridines . Additionally, bromination of pyrimidine derivatives has been used to obtain 5-bromo- and 5,5'-dibromo-2,2'-bipyrimidines .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using single-crystal X-ray diffraction, which revealed two symmetry-independent molecules in the asymmetric unit . Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compounds.

Chemical Reactions Analysis

Brominated pyridine derivatives are versatile intermediates that can undergo a range of chemical reactions. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, leading to the formation of 6-aminonicotinic acid . The presence of a bromine atom in the pyridine ring enhances the reactivity towards nucleophilic substitution reactions, which can be exploited to introduce various functional groups into the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromopyridine-2,3-dicarboxylic acid and related compounds are influenced by the presence of halogen atoms and functional groups in the molecule. These properties include solubility, melting point, and reactivity, which are important for the compound's applications in synthesis and material science. The halogen-rich intermediate, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, for instance, serves as a valuable building block due to its diverse reactivity profile, allowing for the synthesis of pentasubstituted pyridines with various functionalities .

Scientific Research Applications

1. Bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester

  • Application Summary : This study focused on the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE), a key step in the synthesis of imidazolinones . The bromination reaction increases the polarity of the molecule by introducing bromine, activating the C–H bond of the alkane to obtain the bromine-substituted target product .
  • Methods and Procedures : An online Raman analysis technique was used for the first time to study the mechanism underlying the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) via a bromination reaction with MPE as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .
  • Results and Outcomes : The study found that the bromination reaction of MPE is a typical reaction initiated by free radicals. The activation energy of bromination of MPE was found to be 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS). The adiabatic temperature rise was 6.30°C under thermal runaway .

2. Synthesis of New Metal–Organic Frameworks

  • Application Summary : This research involved the synthesis of new metal–organic frameworks (MOFs) derived from pyridine-3,5-dicarboxylic acid .
  • Methods and Procedures : A series of new compounds were prepared from reactions of pyridine-3,5-dicarboxylic acid (PDCH2), bipositive d-metal ions (Cd2+, Zn2+, Co2+ and Cu2+) and various template molecules .
  • Results and Outcomes : The study resulted in the synthesis of several new compounds, some of which displayed unusual structural architectures. Two of them, in particular, presented new topological types .

Safety And Hazards

The safety information for 5-Bromopyridine-2,3-dicarboxylic acid includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

5-bromopyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDREAGLVSBXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573182
Record name 5-Bromopyridine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyridine-2,3-dicarboxylic acid

CAS RN

98555-51-2
Record name 5-Bromopyridine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromopyridine-2,3-dicarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MD Le Bas, C Gueret, C Perrio, MC Lasne, L Barre - Synthesis, 2001 - thieme-connect.com
Pyridine-2, 3-dicarboxylic acids bearing an halogen in the position α or β to the nitrogen atom were synthesized by oxidation of the corresponding quinolines. Two methods, using either …
Number of citations: 12 www.thieme-connect.com
KN Cho, MS Park, YK Shim, KI Lee - BULLETIN-KOREAN CHEMICAL …, 2002 - Citeseer
The chloropyridine moiety is a key structural element of many biologically active compounds such as (-)-epibatidine, ABT-594, and imidacloprid, acting at mammalian and insect …
Number of citations: 1 citeseerx.ist.psu.edu
W Wei, Z Liu, R Wei, C Liang, XZ Feng… - Journal of Molecular …, 2021 - Elsevier
Two unreported complexes [Zn(6-Me-2,3-pydc)(H 2 O) 2 ·2H 2 O]n (namely complex 1, and 6-Me-2,3-pydc = 6-picoline-2,3-dicarboxylic acid) and [Ni(5-Br-2,3-pydc)(1,10-phen) 2 ·9H 2 …
Number of citations: 11 www.sciencedirect.com
R Wei, Z Liu, W Wei, C Liang, GC Han… - … für anorganische und …, 2022 - Wiley Online Library
Two undocumented cobalt (II) complexes [Co(5‐Br‐2,3‐pydc)(H 2 O) 3 ⋅ H 2 O] n (namely Co‐MOF 1) and [Co(6‐Me‐2,3‐pydc)(H 2 O) 3 ] n (namely Co‐MOF 2), were successfully …
Number of citations: 8 onlinelibrary.wiley.com
M Shimoni, I Pri-Bar, A Cohen, Y Hagag, O Buchman - 1983 - inis.iaea.org
The following two metabolites of TNT were prepared: 2, 4—dinitro—6-aminotoluene and 2, 4-dinitro-4-aminotoluene. The first was prepared by" cold" rather than" hot" microsynthesis …
Number of citations: 0 inis.iaea.org
ED Akpan, AK Singh, H Lgaz, TW Quadri… - Coordination Chemistry …, 2024 - Elsevier
Corrosion is a significant threat that devalues the environment and compromises the lifespan of metallic assets, infrastructures, and industrial installations. Consequently, using …
Number of citations: 0 www.sciencedirect.com
I Pri-Bar, A Cohen, O Buchman - 1983 - inis.iaea.org
Attempts to tritiate metoclopramide, starting as usual from the bromoderivative, failed because hydrodechlorination occurred together with hydrodebromination under our catalytic …
Number of citations: 0 inis.iaea.org

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